molecular formula C14H13N5O3 B2597865 1-(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone CAS No. 1428358-67-1

1-(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone

Cat. No. B2597865
CAS RN: 1428358-67-1
M. Wt: 299.29
InChI Key: MWUANIJLKBUHSL-UHFFFAOYSA-N
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Description

1-(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone is a useful research compound. Its molecular formula is C14H13N5O3 and its molecular weight is 299.29. The purity is usually 95%.
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Scientific Research Applications

Photochemical Reactions

The study of photochemical reactions of 2,5-disubstituted 1,3,4-oxadiazoles with furan highlights the potential of such compounds in synthesizing novel heterocyclic compounds through photo-induced acylation. These reactions provide a pathway for creating complex molecules that could have applications in material science, pharmaceuticals, and organic synthesis (Tsuge, Oe, & Tashiro, 1973).

Antibacterial Activity

Research on pyrazole derivatives incorporating furan units has shown significant antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli. This suggests potential applications in developing new antimicrobial agents (Khumar, Ezhilarasi, & Prabha, 2018).

Antitubercular Agents

Compounds featuring furan and pyrazole moieties have been evaluated for their antitubercular activity, providing a foundation for the development of new treatments for tuberculosis (Bhoot, Khunt, & Parekh, 2011).

Anticancer and Antiangiogenic Effects

Derivatives of oxadiazoles and furans have been studied for their in vivo anticancer and antiangiogenic effects, indicating their potential as therapeutic agents in cancer treatment (Chandrappa et al., 2010).

Heterocyclic Compound Synthesis

The synthesis of heterocyclic compounds based on azo-furan derivatives has shown promising antiviral activity against H5N1 avian influenza virus, suggesting applications in antiviral drug development (Flefel et al., 2012).

Drug Development and Molecular Docking

Studies involving the synthesis and molecular docking of pyrazoline derivatives have demonstrated their potential as anti-inflammatory and antibacterial agents, indicating the role of such compounds in drug discovery and development (Ravula et al., 2016).

properties

IUPAC Name

1-[3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl]-2-pyrazol-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O3/c20-12(9-19-5-2-4-15-19)18-7-10(8-18)14-16-13(17-22-14)11-3-1-6-21-11/h1-6,10H,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWUANIJLKBUHSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CN2C=CC=N2)C3=NC(=NO3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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